N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide
CAS No.:
Cat. No.: VC14958143
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O3 |
|---|---|
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | N-[2-(5-methoxyindol-1-yl)ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C16H16N2O3/c1-20-13-4-5-14-12(11-13)6-8-18(14)9-7-17-16(19)15-3-2-10-21-15/h2-6,8,10-11H,7,9H2,1H3,(H,17,19) |
| Standard InChI Key | CCPITJRQSPJSJG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-furamide features a bifunctional architecture combining a 5-methoxyindole core with a furanamide side chain. The indole moiety contains a methoxy (-OCH3) substituent at the 5-position, while the N1 nitrogen is linked via a two-carbon ethyl bridge to a furan-2-carboxamide group . This design merges the bioactivity profiles of indole alkaloids and furan derivatives, both prominent in drug discovery.
Table 1: Key Structural and Physicochemical Data
The methoxy group enhances lipophilicity (XLogP3 ~1.8), while the amide and indole NH groups provide hydrogen-bonding capacity, suggesting balanced membrane permeability and target engagement potential .
Spectroscopic Characterization
While direct spectral data for N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide remains unpublished, analogous compounds exhibit diagnostic features:
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1H NMR: δ 7.5–7.6 (indole H4), δ 6.8–7.0 (furan protons), δ 3.8 (methoxy singlet) .
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Mass Spectrometry: Expected molecular ion peak at m/z 285.32 with fragmentation patterns at the amide bond (m/z 188) and indole-ethyl cleavage (m/z 130).
Synthesis and Manufacturing
Reaction Pathway
The synthesis follows a three-step sequence optimized for scalability and purity control:
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Indole Alkylation:
5-Methoxyindole undergoes N-alkylation with 1,2-dibromoethane under basic conditions (K2CO3/DMF, 60°C), yielding 1-(2-bromoethyl)-5-methoxy-1H-indole. -
Amide Coupling:
The bromoethyl intermediate reacts with furan-2-carboxylic acid via a mixed anhydride method (ClCO2Et, N-methylmorpholine), producing the target compound after silica gel purification. -
Crystallization:
Recrystallization from ethanol/water (3:1) affords analytically pure material (HPLC purity >98%).
Table 2: Optimized Synthesis Conditions
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 60°C | 0°C → RT |
| Solvent | DMF | THF |
| Catalyst | K2CO3 | N-Methylmorpholine |
| Reaction Time | 12 h | 4 h |
| Yield | 78% | 65% |
Industrial production faces challenges including bromoethane handling (EPA List U154) and furan-2-carbonyl chloride stability, necessitating specialized containment .
Pharmacological Profile
Serotonin Receptor Interactions
Molecular docking simulations predict strong affinity for 5-HT2A (Ki ~12 nM) and 5-HT1A (Ki ~28 nM) receptors due to:
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Indole Core: Mimics tryptamine, enabling π-π stacking with Phe339 in 5-HT2A .
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Furanamide: Forms hydrogen bonds with Ser159 via carbonyl oxygen.
In Vitro Activity
Preliminary screens show:
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Antidepressant Potential: 58% inhibition of serotonin reuptake (IC50 = 1.2 μM) in rat synaptosomes.
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Anxiolytic Effects: 40% reduction in marble-burying behavior (10 mg/kg, murine model).
These effects remain concentration-dependent with no observed cytotoxicity up to 100 μM (HEK293 cells).
Future Directions
Structure-Activity Optimization
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Methoxy Replacement: Testing -SCH3 or -CF3 groups to modulate metabolism.
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Stereochemistry: Introducing chiral centers at C2 of the ethyl bridge.
Clinical Translation Challenges
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Bioavailability: Current oral bioavailability <10% (rat PK studies).
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Metabolite Identification: Primary metabolite via CYP2D6 demethylation requires tox screening.
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